4-fluoro-N-(3-methoxy-4-(1H-tetrazol-1-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(3-methoxy-4-(1H-tetrazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a tetrazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-methoxy-4-(1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methoxylation: The amine group is methoxylated to introduce the methoxy group.
Tetrazole Formation: The methoxylated intermediate is reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Amidation: Finally, the tetrazole-containing intermediate is reacted with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-methoxy-4-(1H-tetrazol-1-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-fluoro-N-(3-methoxy-4-(1H-tetrazol-1-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-methoxy-4-(1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The tetrazole ring and fluorine atom play crucial roles in enhancing the binding affinity and specificity of the compound. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides: These compounds share the tetrazole ring and fluorine atom but differ in the substituents attached to the phenyl ring.
4-fluoro-1-methoxy-2-nitrobenzene: This compound has a similar core structure but lacks the tetrazole ring.
Uniqueness
4-fluoro-N-(3-methoxy-4-(1H-tetrazol-1-yl)phenyl)benzamide is unique due to the presence of both the methoxy group and the tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H12FN5O2 |
---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
4-fluoro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-8-12(6-7-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
InChI Key |
KSLXLNOKQUCGEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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